molecular formula C6H10O5 B1202111 1,5-Anhydro-D-fructose CAS No. 75414-43-6

1,5-Anhydro-D-fructose

Cat. No. B1202111
CAS RN: 75414-43-6
M. Wt: 162.14 g/mol
InChI Key: OCLOLUFOLJIQDC-HSUXUTPPSA-N
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Description

1,5-Anhydro-D-fructose (1,5-AF) is an organic heterocyclic compound, a cyclic ketone, a member of 3-pyrones, a cyclic ether, a triol, and an anhydrohexose . It is a natural product found in Morchella esculenta and Morchella vulgaris . It is produced by the glycogenolysis in mammals and is metabolized to 1,5-anhydro-D-glucitol (1,5-AG) .


Synthesis Analysis

1,5-Anhydro-D-fructose can be prepared enzymatically from starch by alpha-1,4-glucan lyase or chemically from D-glucose or D-fructose in a few steps with high yields . It was efficiently prepared from D-fructose via regiospecific 1,5-anhydro ring formation of 2,3-O-isopropylidene-1-O-methyl (tolyl)sulfonyl-D-fructopyranose and subsequent deprotection .


Molecular Structure Analysis

The molecular formula of 1,5-Anhydro-D-fructose is C6H10O5 . Its structure was determined to 1.93 Å resolution using molecular replacement .


Chemical Reactions Analysis

1,5-Anhydro-D-fructose can be derivatized both enzymatically and chemically to interesting new carbohydrate derivatives, some with biological activities . For example, dehydratases, isomerases, and reductases can convert 1,5-Anhydro-D-fructose to enolones (as Ascopyrone P) and sugar alcohols with antimicrobial and antioxidant properties .


Physical And Chemical Properties Analysis

The molecular weight of 1,5-Anhydro-D-fructose is 162.14 g/mol . It has a Hydrogen Bond Donor Count of 3 .

Scientific Research Applications

Satiety and Energy Metabolism Regulation

1,5-AF has been studied for its effects on energy metabolism and feeding behavior. It exhibits satiety effects by activating oxytocin neurons in the paraventricular nucleus (PVN). This activation leads to a suppression of feeding, indicating 1,5-AF’s potential as an energy storage monitoring messenger to the hypothalamus for integrative regulation of energy metabolism .

Gut Microbiome Modulation

Research suggests that 1,5-AF can modulate the gut microbiome. It alters the composition of gut microbiota, enriching the proportion of Faecalibacterium prausnitzii and altering the metabolomic profile of the gut microbiota. This includes enriching genes associated with nicotinamide adenine dinucleotide biosynthesis, supporting the potential benefits of 1,5-AF for health and disease .

Bioactive Monosaccharide Source

1,5-AF is a bioactive monosaccharide produced by glycogenolysis in mammals. It is metabolized to 1,5-anhydro-D-glucitol (1,5-AG), which is used as a marker of glycemic control in diabetes patients. The variety of physiological activities of 1,5-AF, including its effects on energy metabolism, are of significant interest in scientific research .

Chiral Building Block for Sustainable Materials

The accessibility of 1,5-AF in larger amounts through enzyme-catalyzed degradation of starch positions it as a valuable chiral building block. Its application is considered a contribution to the utilization of carbohydrates as a sustainable resource of raw materials .

Potential Medical Applications

1,5-AF and its derivatives have been explored for various potential medical applications. While specific details of these applications are not provided in the search results, the mention of such research indicates a broad interest in the medical potential of this compound .

Anti-Aging Effects on Brain Diseases

A study has highlighted the anti-aging effects of 1,5-AF on aging-associated brain diseases. It suggests that 1,5-AF induces these effects by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

1,5-Anhydro-D-fructose (1,5-AF) primarily targets oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus . These neurons play a crucial role in regulating feeding behavior and energy metabolism .

Mode of Action

1,5-AF interacts with its targets by increasing the cytosolic Ca^2+ concentration of oxytocin neurons in the PVN . This interaction leads to the activation of these neurons, which in turn suppresses feeding .

Biochemical Pathways

1,5-AF is produced by the glycogenolysis in mammals and is metabolized to 1,5-anhydro-D-glucitol (1,5-AG) . It’s also produced by the action of α-1,4-glucan lyase on α-1,4-glucans, such as starch and glycogen . The enzyme 1,5-anhydro-D-fructose dehydratase catalyzes two steps in the anhydrofructose pathway process .

Pharmacokinetics

1,5-AF is efficiently absorbed from the gastrointestinal tract and excreted in the urine . 1,5-AG, the metabolite of 1,5-AF, is transported by D-fructose and D-mannose selective transporters, and sodium glucose transporter 4 (SGLT4/SCL5A9) .

Result of Action

The activation of oxytocin neurons by 1,5-AF leads to the suppression of feeding . This compound also induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway .

Action Environment

The action of 1,5-AF can be influenced by environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of 1,5-AF . Additionally, the diet and gut microbes are key determinants of the molecular composition of the host’s blood .

properties

IUPAC Name

(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOLUFOLJIQDC-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[C@H]([C@@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996864
Record name 1,5-Anhydrohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-D-fructose

CAS RN

75414-43-6
Record name 1,5-Anhydro-D-fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75414-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydrofructose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075414436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydrohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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